molecular formula C9H7BrZn B6300991 3-Phenylprop-2-yn-1-ylzinc bromide, 0.50 M in THF CAS No. 93784-73-7

3-Phenylprop-2-yn-1-ylzinc bromide, 0.50 M in THF

Cat. No. B6300991
CAS RN: 93784-73-7
M. Wt: 260.4 g/mol
InChI Key: FRMJEWNKOWRNEJ-UHFFFAOYSA-M
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Description

3-Phenylprop-2-yn-1-ylzinc bromide, 0.50 M in THF (3-PP-2-YZB), is a complex chemical compound composed of zinc bromide and 3-phenylprop-2-yn-1-yl, which is a substituted alkyne. In solution, 3-PP-2-YZB is a powerful reagent that has been used in a variety of applications, ranging from organic synthesis to biochemistry. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 3-PP-2-YZB.

Mechanism of Action

The mechanism of action of 3-Phenylprop-2-yn-1-ylzinc bromide, 0.50 M in THF is not entirely understood, but it is believed to involve the formation of a zinc-bromide complex. This complex is believed to act as a catalyst for the synthesis of various compounds, including alkenes, alkynes, and other organic compounds. The zinc-bromide complex is also believed to play a role in the binding of drugs to their target proteins and enzymes, as well as in the metabolism of drugs in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Phenylprop-2-yn-1-ylzinc bromide, 0.50 M in THF are not well understood. However, it is known that 3-Phenylprop-2-yn-1-ylzinc bromide, 0.50 M in THF can act as a catalyst for the synthesis of various compounds, including alkenes, alkynes, and other organic compounds. It is also believed to play a role in the binding of drugs to their target proteins and enzymes, as well as in the metabolism of drugs in the body.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Phenylprop-2-yn-1-ylzinc bromide, 0.50 M in THF in lab experiments is its ability to act as a catalyst for the synthesis of various compounds, including alkenes, alkynes, and other organic compounds. It is also relatively easy to synthesize and is stable in aqueous solution.
The main limitation of using 3-Phenylprop-2-yn-1-ylzinc bromide, 0.50 M in THF in lab experiments is its toxicity. 3-Phenylprop-2-yn-1-ylzinc bromide, 0.50 M in THF is highly toxic and should be handled with care. It is also relatively expensive, which can make it difficult to use in large-scale experiments.

Future Directions

The future of 3-Phenylprop-2-yn-1-ylzinc bromide, 0.50 M in THF is promising, as it has a wide range of potential applications in organic synthesis, biochemistry, and pharmaceutical research. In the future, 3-Phenylprop-2-yn-1-ylzinc bromide, 0.50 M in THF could be used to synthesize a variety of compounds, including drugs, proteins, and enzymes. It could also be used to study the effects of drugs on the body and to develop new drugs and treatments. Additionally, 3-Phenylprop-2-yn-1-ylzinc bromide, 0.50 M in THF could be used to study the structure and function of proteins and enzymes, as well as to develop new catalysts for organic synthesis. Finally, 3-Phenylprop-2-yn-1-ylzinc bromide, 0.50 M in THF could be used to develop new materials and catalysts for industrial applications.

Synthesis Methods

3-Phenylprop-2-yn-1-ylzinc bromide, 0.50 M in THF is synthesized through a reaction between zinc bromide and 3-phenylprop-2-yn-1-yl, which is a substituted alkyne. This reaction is typically carried out in aqueous solution, with a catalytic amount of a base such as potassium carbonate or sodium hydroxide. The reaction is typically carried out at room temperature and is complete in a few hours.

Scientific Research Applications

3-Phenylprop-2-yn-1-ylzinc bromide, 0.50 M in THF has been used in a variety of scientific research applications, including organic synthesis, biochemistry, and pharmaceutical research. In organic synthesis, 3-Phenylprop-2-yn-1-ylzinc bromide, 0.50 M in THF is used as a catalyst for the synthesis of various compounds, such as alkenes, alkynes, and other organic compounds. In biochemistry, 3-Phenylprop-2-yn-1-ylzinc bromide, 0.50 M in THF has been used to study the structure and function of proteins and enzymes. In pharmaceutical research, 3-Phenylprop-2-yn-1-ylzinc bromide, 0.50 M in THF has been used to study the effects of drugs on the body.

properties

IUPAC Name

bromozinc(1+);prop-1-ynylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7.BrH.Zn/c1-2-6-9-7-4-3-5-8-9;;/h3-5,7-8H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRMJEWNKOWRNEJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C#CC1=CC=CC=C1.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrZn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenylprop-2-yn-1-ylzinc bromide

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